3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride

Positional isomerism Piperidine regiochemistry Receptor subtype selectivity

3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride (CAS 1220034-78-5) is a synthetic piperidine derivative with the molecular formula C₁₆H₂₆ClNO₂ and a molecular weight of 299.84 g/mol. The compound features a 3-substituted piperidine ring linked via a methyleneoxy (-CH₂-O-) spacer to a 2-methoxy-4-propylphenyl moiety, and is supplied as the hydrochloride salt.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 1220034-78-5
Cat. No. B1424657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride
CAS1220034-78-5
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)OCC2CCCNC2)OC.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h7-8,10,14,17H,3-6,9,11-12H2,1-2H3;1H
InChIKeyDLXBTKMLDCJUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine Hydrochloride (CAS 1220034-78-5): Structural Identity and Compound Class


3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride (CAS 1220034-78-5) is a synthetic piperidine derivative with the molecular formula C₁₆H₂₆ClNO₂ and a molecular weight of 299.84 g/mol . The compound features a 3-substituted piperidine ring linked via a methyleneoxy (-CH₂-O-) spacer to a 2-methoxy-4-propylphenyl moiety, and is supplied as the hydrochloride salt. It belongs to a family of aryloxyalkyl-piperidine derivatives that have been investigated as pharmacological tool compounds and synthetic intermediates, particularly in the context of neurological receptor targets [1]. The 2-methoxy-4-propylphenoxy pharmacophore appears in several bioactive molecules, most notably in the clinically used non-narcotic analgesic simetride (AP-2), where it contributes to documented analgesic and anti-inflammatory activity [2]. This compound is offered by multiple international suppliers at purity grades ranging from 95% to ≥98% for research and development applications .

Why 3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine Hydrochloride Cannot Be Replaced by In-Class Analogs Without Qualification


Piperidine-based aryloxyalkyl derivatives sharing the 2-methoxy-4-propylphenoxy motif are not functionally interchangeable. Even subtle structural variations – such as moving the piperidine attachment from the 3- to the 4-position (CAS 1219977-26-0), removing the methylene spacer to create a direct ether linkage (CAS 1220019-58-8), or deleting the 2-methoxy substituent from the phenyl ring (CAS 1219960-74-3) – produce compounds with distinct molecular formulas, molecular weights, hydrogen-bonding capacities, and predicted physicochemical profiles . In piperidine-based GPCR and monoamine transporter ligand series, the position of the basic nitrogen relative to the aromatic pharmacophore is a well-established determinant of receptor subtype selectivity and binding mode [1]. The 3-substituted methyleneoxy configuration of CAS 1220034-78-5 occupies a specific region of chemical space that differentiates it from its closest commercially available analogs. Procurement without verifying the precise substitution pattern risks introducing an unintended isomer or homolog with altered target engagement, confounding structure-activity relationship (SAR) interpretation and batch-to-batch reproducibility .

Quantitative Differentiation Guide: 3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine Hydrochloride vs. Closest Analogs


Piperidine Substitution Position: 3-Position (CAS 1220034-78-5) vs. 4-Position Isomer (CAS 1219977-26-0)

The target compound bears the (2-methoxy-4-propylphenoxy)methyl substituent at the 3-position of the piperidine ring, whereas CAS 1219977-26-0 carries the identical substituent at the 4-position. Although both are structural isomers sharing the same molecular formula (C₁₆H₂₆ClNO₂) and molecular weight (299.83 g/mol), the spatial orientation of the basic piperidine nitrogen relative to the aromatic pharmacophore differs substantially . In structurally related piperidine series developed as sigma receptor ligands, moving the substituent between the 3- and 4-positions was shown to alter σ₁ receptor affinity from Kᵢ = 17 nM to significantly different values, with σ₁/σ₂ selectivity ratios varying by over 65-fold depending on substitution regiochemistry [1]. This establishes that piperidine positional isomerism is not a neutral modification when receptor or enzyme target engagement is the experimental endpoint.

Positional isomerism Piperidine regiochemistry Receptor subtype selectivity

Methyleneoxy Spacer: Target Compound (CAS 1220034-78-5) vs. Direct Ether Analog (CAS 1220019-58-8)

The target compound incorporates a methyleneoxy (-CH₂-O-) spacer between the piperidine ring and the aryloxy moiety, whereas CAS 1220019-58-8 employs a direct ether linkage. This single methylene insertion increases the molecular formula from C₁₅H₂₄ClNO₂ to C₁₆H₂₆ClNO₂ and the molecular weight from 285.82 to 299.83 g/mol (a difference of +14.01 g/mol, +4.9%) . The added methylene group introduces one additional rotatable bond, increasing conformational flexibility, and extends the distance between the protonatable piperidine nitrogen and the aromatic ring system by approximately 1.5 Å in the fully extended conformation. In medicinal chemistry, a single methylene spacer modification has been shown to alter ligand-receptor binding modes, with documented cases where homologous pairs differ in potency by over 10-fold at aminergic GPCR targets [1].

Linker chemistry Molecular flexibility Pharmacophore extension

2-Methoxy Substituent Contribution: Target Compound (CAS 1220034-78-5) vs. Des-Methoxy Analog (CAS 1219960-74-3)

The target compound carries a methoxy (-OCH₃) substituent at the 2-position of the phenyl ring. The closest commercially cataloged analog lacking this group, 3-[(2-propylphenoxy)methyl]piperidine hydrochloride (CAS 1219960-74-3), has the molecular formula C₁₅H₂₄ClNO and a molecular weight of 269.81 g/mol, compared to C₁₆H₂₆ClNO₂ and 299.83 g/mol for the target (ΔMW = +30.02 g/mol, +11.1%) . The methoxy group contributes an additional hydrogen-bond acceptor, increases the polar surface area, and modulates the electron density of the aromatic ring. In the 2-methoxy-4-propylphenoxy pharmacophore class exemplified by AP-2 (simetride), the methoxy substituent is conserved and contributes to the analgesic potency that is equal to codeine phosphate by the pressure method and over 4 times that of sulpyrine [1]. The des-methoxy analog is currently listed as discontinued by at least one major supplier, further reducing its availability as an alternative .

Methoxy pharmacophore Lipophilicity modulation Hydrogen-bond acceptor

Vendor Purity Grade Differentiation: 95% Baseline vs. 97%+ and NLT 98% Premium Grades for CAS 1220034-78-5

CAS 1220034-78-5 is available at three distinct purity specification tiers from independent suppliers: ≥95% (AKSci, Cat. 1036DN), ≥97% (Alchem Pharmtech, Cat. Z-49058), and NLT 98% (MolCore, Cat. MC636502) . The ≥95% grade is the most common entry-level specification shared with several comparator compounds, including the 4-position isomer (CAS 1219977-26-0, AKSci 1037DN, ≥95%) and the direct ether analog (CAS 1220019-58-8, AKSci 1879AD, ≥95%) . However, the availability of the NLT 98% premium grade from MolCore, which is ISO-certified, and the 97%+ grade from Alchem Pharmtech provides procurement options for applications requiring higher stringency, such as quantitative biochemical assays, analytical standard preparation, or crystallization trials where impurities at the 2-5% level could confound results . The NLT 98% specification represents at minimum a 3-percentage-point purity advantage over the 95% baseline, corresponding to a ≥60% reduction in maximum unspecified impurity burden.

Compound purity Quality assurance Reproducibility

Class-Level Pharmacological Evidence: 2-Methoxy-4-propylphenoxy Pharmacophore Activity Documented in AP-2 (Simetride)

The 2-methoxy-4-propylphenoxy moiety shared by the target compound is a validated pharmacophore in the non-narcotic analgesic AP-2 (simetride; 1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]piperazine, CAS 154-82-5). In a published pharmacological study, AP-2 demonstrated analgesic activity equal to that of codeine phosphate when assessed by the pressure method in rats, and approximately one-half the potency of codeine by the D'Amour-Smith (tail-flick) method, while exhibiting over 4 times the potency of sulpyrine [1]. AP-2's analgesia was not antagonized by nalorphine, distinguishing it from opioid-mediated mechanisms. Additional documented properties include low acute toxicity, absence of effects on growth, fertility, blood profile, or organ histology upon chronic administration, antipyretic action slightly stronger than sulpyrine in febrile rabbits, and ½ to ¼ the antiphlogistic activity of aminopyrine with prolonged suppression of dextran and egg-white edema [1]. While the target compound CAS 1220034-78-5 is a monovalent piperidine derivative rather than the bivalent piperazine of AP-2, the shared aryloxy pharmacophore provides class-level precedent for biological activity.

Analgesic pharmacophore 2-Methoxy-4-propylphenoxy SAR In vivo pharmacology

Recommended Procurement and Application Scenarios for 3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine Hydrochloride (CAS 1220034-78-5)


Focused SAR Library Design Targeting Neurological GPCRs or Monoamine Transporters

The 3-position piperidine substitution with a methyleneoxy spacer distinguishes CAS 1220034-78-5 from its 4-position isomer (CAS 1219977-26-0) and direct ether analog (CAS 1220019-58-8), enabling systematic exploration of how piperidine nitrogen geometry and linker flexibility affect target engagement at dopamine, serotonin, or sigma receptor subtypes . Researchers can procure all three compounds from a single supplier (AKSci) at matched ≥95% purity, with CAS 1220034-78-5 also available at premium NLT 98% grade (MolCore, ISO-certified) for quantitative pharmacology assays where impurity control is critical .

Pharmacophore Deconvolution of the 2-Methoxy-4-propylphenoxy Analgesic Motif

The 2-methoxy-4-propylphenoxy moiety in CAS 1220034-78-5 is shared with the clinically used analgesic AP-2 (simetride), which exhibits codeine-equivalent analgesia via a non-opioid mechanism . The target compound presents this pharmacophore as a single unit on a monobasic piperidine scaffold, in contrast to the bivalent piperazine structure of AP-2. This makes it a suitable tool for deconvoluting whether the analgesic activity of the pharmacophore requires bivalent presentation or is retained in a monovalent context, using the des-methoxy analog (CAS 1219960-74-3) as a negative control for the methoxy contribution.

Analytical Method Development and Reference Standard Qualification

The availability of CAS 1220034-78-5 at three distinct purity tiers (≥95%, ≥97%, NLT 98%) from multiple international suppliers supports its use in analytical method development, including HPLC purity method validation, impurity profiling, and reference standard qualification . The NLT 98% grade from MolCore, backed by ISO certification, is suitable as a system suitability standard, while the 95% grade can serve as a test mixture component for chromatographic resolution studies against its positional isomer (CAS 1219977-26-0), which shares identical molecular weight and formula but differs in retention characteristics due to regiochemistry .

Building Block for Late-Stage Functionalization or PROTAC Linker Chemistry

The free piperidine NH in CAS 1220034-78-5 provides a synthetic handle for further derivatization, including amide coupling, reductive amination, or sulfonylation, while the methyleneoxy spacer offers a defined vector for conjugate extension . The compound's 3-substitution pattern on piperidine may confer different exit vector geometry compared to 4-substituted analogs, which is a relevant consideration in PROTAC (proteolysis-targeting chimera) design where linker attachment geometry influences ternary complex formation efficiency. Procurement in bulk quantities (up to 1 kg from Alchem Pharmtech) supports multi-step synthetic campaigns .

Quote Request

Request a Quote for 3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.